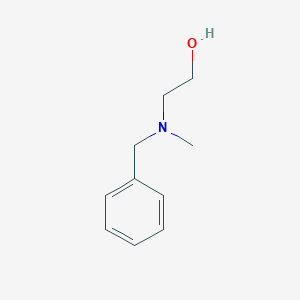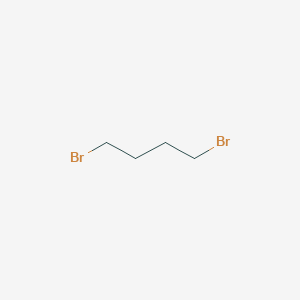
1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated quinolones involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization. One example includes the preparation of a similar compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, showcasing the complexity and yield challenges in these syntheses, with overall yields reported around 48% (Liu Zhe, 2001).
Molecular Structure Analysis
Quinolones' structure-activity relationship (SAR) studies highlight the critical role of substitutions at specific positions on the quinoline ring. These modifications significantly impact their chemical behavior and biological activity, with the presence of cyclopropyl and fluorine atoms being particularly important for enhancing activity and stability (P. Senthilkumar et al., 2008).
Chemical Reactions and Properties
Fluorinated quinolones participate in regioselective displacement reactions, where nucleophilic substitutions can occur at specific positions depending on the reactants and conditions used. This regioselectivity allows for the introduction of various functional groups, enhancing the compound's chemical versatility and potential applications (K. Shibamori et al., 1990).
Physical Properties Analysis
The melting and dissociation properties of closely related compounds, such as 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, have been studied to improve crystallization and purification processes in industrial manufacturing, indicating the significance of these physical properties in practical applications (Yin Qiuxiang, 2002).
Chemical Properties Analysis
The photochemical behavior of quinolones in aqueous solutions reveals insights into their stability and reactivity under light exposure. Studies on compounds like ciprofloxacin, which shares a similar quinolone structure, show low-efficiency substitutions and minor decarboxylation processes under irradiation, highlighting the influence of structural features on their chemical properties (M. Mella et al., 2001).
Aplicaciones Científicas De Investigación
Antioxidant Applications
Research has highlighted the importance of analogues to ethoxyquin, such as 1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline, in protecting polyunsaturated fatty acids in fish meal against oxidation. This protection is crucial for preventing spontaneous combustion of fish meals with high unsaturation degrees. Among these analogues, hydroquin, closely related in structure and efficacy to ethoxyquin, has shown potent antioxidant properties in fish meal, suggesting potential applications of similar quinoline derivatives in food preservation and stability enhancement. The transformation of ethoxyquin into oxidation products like the dimeric oxidative coupling product and a quinolone in fish meal, both potent antioxidants, underscores the robust antioxidant mechanism these compounds can offer, potentially extending to derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in similar applications (de Koning, 2002).
Antimicrobial and Anti-fungal Applications
The study of natural carboxylic acids and their structural impact on biological activities has revealed their potential in antimicrobial and anti-fungal applications. Specifically, compounds like benzoic acid, cinnamic acid, and others have shown varying degrees of antimicrobial properties. This suggests that structurally related carboxylic acids, including derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, could be explored for their antimicrobial and anti-fungal efficacy, offering a basis for developing new therapeutic agents or preservatives based on their structure-activity relationships (Godlewska-Żyłkiewicz et al., 2020).
Environmental Remediation
Enzymes have been recognized for their capability in degrading or transforming recalcitrant compounds in wastewater, with redox mediators significantly enhancing the efficiency of this process. The application of enzymes like laccases and peroxidases, in conjunction with redox mediators, for the treatment of organic pollutants illustrates the potential of employing similar strategies with derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These compounds could serve as substrates or mediators in enzymatic reactions aimed at environmental remediation, contributing to the degradation of pollutants and enhancing water treatment technologies (Husain & Husain, 2007).
Biocatalyst Inhibition Research
The inhibitory effects of carboxylic acids on microbial biocatalysts are a significant concern in the production of biorenewable chemicals. Understanding the mechanisms behind the inhibition by carboxylic acids, such as those related to membrane damage and internal pH decrease, is critical for developing robust microbial strains for industrial applications. Derivatives of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid could be studied for their interactions with microbial cells, offering insights into overcoming biocatalyst inhibition and enhancing the production of biorenewables (Jarboe, Royce, & Liu, 2013).
Mecanismo De Acción
Target of Action
Similar compounds such as fluoroquinolones are known to target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
While the specific mode of action for this compound is not directly available, it can be inferred from related compounds. Fluoroquinolones, for instance, inhibit DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme complex, which interferes with the breakage-reunion reaction of these enzymes. This inhibition prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication .
Biochemical Pathways
The compound likely affects the DNA replication pathway in bacteria, given its potential inhibition of DNA gyrase and topoisomerase IV . The downstream effects would include the inhibition of bacterial growth and replication, leading to bacterial death .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial DNA processes, leading to the inhibition of bacterial growth and replication . This could potentially make the compound effective against bacterial infections.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and activity . For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-2-22-14-11(17)10(16)5-8-12(14)18(7-3-4-7)6-9(13(8)19)15(20)21/h5-7H,2-4H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQCGNDAHQOQPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

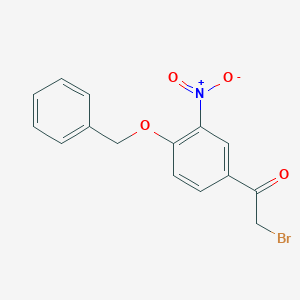
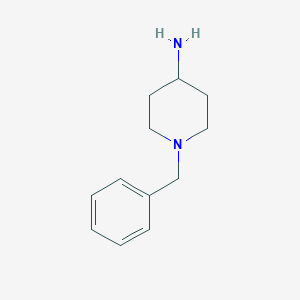
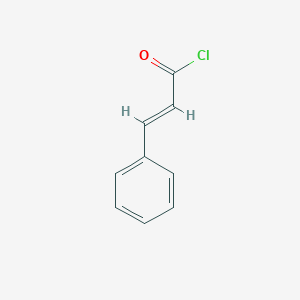


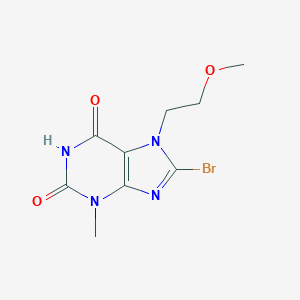
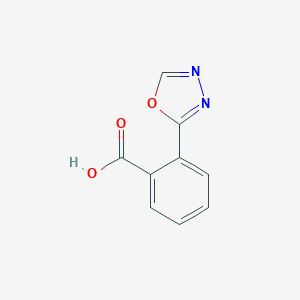

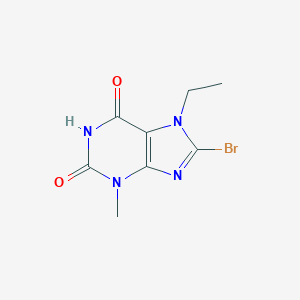


![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)
